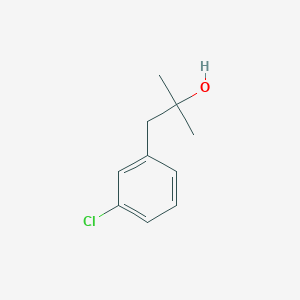

1-(3-Chlorophenyl)-2-methylpropan-2-ol

Description

1-(3-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol featuring a 3-chlorophenyl substituent attached to a 2-methylpropan-2-ol backbone. Its molecular formula is C₁₀H₁₃ClO, with a molar mass of 184.66 g/mol (calculated based on standard atomic weights). The compound’s structure combines aromatic and aliphatic components, with the chlorine atom at the meta position on the phenyl ring and a branched alcohol group. This configuration influences its physicochemical properties, such as solubility in organic solvents and moderate polarity due to the hydroxyl group.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJIFPQDIPGVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294997 | |

| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-67-2 | |

| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with isobutylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows: [ \text{3-Chlorobenzaldehyde} + \text{Isobutylmagnesium chloride} \rightarrow \text{1-(3-Chlorophenyl)-2-methylpropan-2-ol} ]

Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-2-methylpropan-2-ol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-chlorophenyl)-2-methyl-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of 1-(3-Chlorophenyl)-2-methylpropan-2-ol can yield 1-(3-chlorophenyl)-2-methylpropane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-chlorophenyl)-2-methyl-2-chloropropane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: 1-(3-Chlorophenyl)-2-methyl-2-propanone.

Reduction: 1-(3-Chlorophenyl)-2-methylpropane.

Substitution: 1-(3-Chlorophenyl)-2-methyl-2-chloropropane.

Scientific Research Applications

1-(3-Chlorophenyl)-2-methylpropan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The tertiary alcohol group in 1-(3-Chlorophenyl)-2-methylpropan-2-ol reduces its reactivity compared to secondary alcohols like 1-(3-Chlorophenyl)propan-2-ol .

- Replacement of the hydroxyl group with a ketone (as in 3-CMC) introduces hydrogen-bonding differences, altering solubility and biological activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Note: Estimated values for the target compound derived from structural analogs.

Key Observations :

- The tertiary alcohol’s bulkier structure likely reduces volatility compared to simpler chlorinated alkanes like 1-Chloro-2-methyl-2-phenylpropane .

- The hydroxyl group enhances water solubility relative to non-polar analogs but less than secondary alcohols due to steric hindrance.

- Chlorine’s electron-withdrawing effect lowers solubility in non-polar solvents compared to methoxy-substituted derivatives .

Biological Activity

Overview

1-(3-Chlorophenyl)-2-methylpropan-2-ol, with the molecular formula C10H13ClO, is an organic compound that has garnered attention for its potential biological activities. This compound is a chiral molecule, existing in two enantiomeric forms, which can influence its biological interactions and pharmacological effects. Its structural similarity to other compounds suggests various mechanisms of action, particularly in the context of enzyme interaction and cellular signaling pathways.

The biological activity of 1-(3-Chlorophenyl)-2-methylpropan-2-ol is primarily attributed to its interactions with specific enzymes and receptors.

Target Proteins and Enzymes

- Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances in the body. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and efficacy.

- MAPK/ERK Signaling Pathway : The compound has been shown to affect this pathway, which plays a critical role in cell growth, differentiation, and survival. Such modulation can lead to significant cellular effects.

Biological Activities

Research indicates that 1-(3-Chlorophenyl)-2-methylpropan-2-ol exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, although comprehensive data are still required to confirm these effects.

- Cellular Effects : The compound influences cellular functions by altering cell signaling pathways and gene expression. For instance, it may modulate enzyme activity or receptor function depending on the dosage and cellular context.

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds indicate that 1-(3-Chlorophenyl)-2-methylpropan-2-ol may exhibit rapid equilibration across the blood-brain barrier, suggesting possible central nervous system effects. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding its therapeutic potential and safety.

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)-2-methylpropan-2-ol vary significantly with dosage:

- Low Doses : May exhibit minimal or beneficial effects such as modulating enzyme activity.

- High Doses : Could lead to adverse effects including toxicity or significant alterations in cellular function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.